Methyl 1-azaspiro[4.5]decane-7-carboxylate
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Overview
Description
Methyl 1-azaspiro[45]decane-7-carboxylate is a chemical compound belonging to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-azaspiro[4.5]decane-7-carboxylate typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by esterification. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-azaspiro[4.5]decane-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Methyl 1-azaspiro[4.5]decane-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: It is investigated for its potential use in drug development, particularly for its unique structural features that may enhance drug efficacy and selectivity.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 1-azaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-azaspiro[4.5]decane-8-carboxylate: Similar in structure but with a different position of the carboxylate group.
1-oxa-9-azaspiro[5.5]undecane: Contains an oxygen atom in the spirocyclic structure, leading to different chemical properties.
Spirotetramat: A spirocyclic insecticide with a different functional group arrangement.
Uniqueness
Methyl 1-azaspiro[4.5]decane-7-carboxylate is unique due to its specific spirocyclic structure and the position of the carboxylate group. This unique arrangement can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H19NO2 |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
methyl 1-azaspiro[4.5]decane-7-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-14-10(13)9-4-2-5-11(8-9)6-3-7-12-11/h9,12H,2-8H2,1H3 |
InChI Key |
LKUGHHDULAFSRF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCC2(C1)CCCN2 |
Origin of Product |
United States |
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